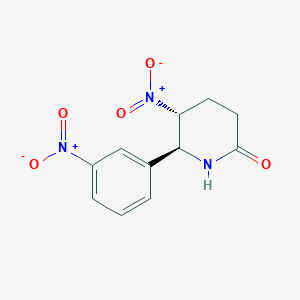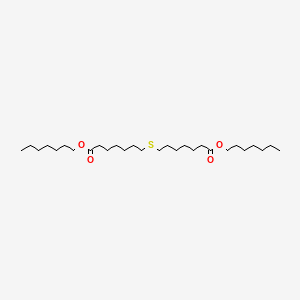
1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 4-chlorobutyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
The synthesis of 1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of indole-2-carboxylic acid with 4-chlorobutyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chlorobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-(4-Chlorobutyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
1-(4-Chlorobutyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position, which can influence its reactivity and biological activity.
1-(4-Chlorobutyl)-1H-indole-2-carboxamide: The carboxamide group can alter the compound’s hydrogen bonding capabilities and solubility.
1-(4-Chlorobutyl)-1H-indole-2-methanol:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological effects compared to other indole derivatives.
Propriétés
Numéro CAS |
61205-68-3 |
|---|---|
Formule moléculaire |
C13H14ClNO2 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
1-(4-chlorobutyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14ClNO2/c14-7-3-4-8-15-11-6-2-1-5-10(11)9-12(15)13(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
Clé InChI |
HPRBXJOWFMECHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2CCCCCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)


![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)



![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)

